(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzothiophene, fluorophenyl, and chromene, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the aminocarbonyl group. The fluorophenyl and methoxy-chromene moieties are then incorporated through a series of coupling reactions. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the selection of raw materials, reaction conditions, and purification techniques to ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, fluorophenyl compounds, and chromene-based molecules. Examples might include:
- 2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- 2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-N-(2-bromophenyl)-8-methoxy-2H-chromene-3-carboxamide
Uniqueness
What sets (2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide apart is its specific combination of functional groups and structural elements. The presence of the fluorophenyl group, in particular, may confer unique properties such as increased metabolic stability or enhanced binding affinity to certain biological targets.
Properties
Molecular Formula |
C26H22FN3O4S |
---|---|
Molecular Weight |
491.5g/mol |
IUPAC Name |
(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C26H22FN3O4S/c1-33-19-11-6-7-14-13-16(24(32)29-18-10-4-3-9-17(18)27)25(34-22(14)19)30-26-21(23(28)31)15-8-2-5-12-20(15)35-26/h3-4,6-7,9-11,13H,2,5,8,12H2,1H3,(H2,28,31)(H,29,32)/b30-25- |
InChI Key |
NVAHQSFMFBAMLV-JVCXMKTPSA-N |
SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C4=C(S3)CCCC4)C(=O)N)C(=C2)C(=O)NC5=CC=CC=C5F |
Isomeric SMILES |
COC1=CC=CC2=C1O/C(=N\C3=C(C4=C(S3)CCCC4)C(=O)N)/C(=C2)C(=O)NC5=CC=CC=C5F |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C4=C(S3)CCCC4)C(=O)N)C(=C2)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.